molecular formula C7H16Cl2N2 B2500598 6-Methyl-2,6-diazaspiro[3.4]octane dihydrochloride CAS No. 1980054-22-5

6-Methyl-2,6-diazaspiro[3.4]octane dihydrochloride

Cat. No.: B2500598
CAS No.: 1980054-22-5
M. Wt: 199.12
InChI Key: WEBNAXUEZUSVIY-UHFFFAOYSA-N
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Description

6-Methyl-2,6-diazaspiro[3.4]octane dihydrochloride is a chemical compound with the molecular formula C7H16Cl2N2 and a molecular weight of 199.12 g/mol . This compound is primarily used in research and industrial applications due to its unique structural properties and reactivity.

Mechanism of Action

Chemical Reactions Analysis

6-Methyl-2,6-diazaspiro[3.4]octane dihydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include methyl isothiocyanate, hydrazine carbothioamide, and Raney nickel . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Methyl-2,6-diazaspiro[3.4]octane dihydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes

Comparison with Similar Compounds

6-Methyl-2,6-diazaspiro[3.4]octane dihydrochloride can be compared with other similar compounds, such as 2,6-diazaspiro[3.4]octane dihydrochloride While both compounds share a similar core structure, the presence of the methyl group in 6-Methyl-2,6-diazaspiro[34]octane dihydrochloride imparts unique properties and reactivity

Similar compounds include:

Properties

IUPAC Name

6-methyl-2,6-diazaspiro[3.4]octane;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.2ClH/c1-9-3-2-7(6-9)4-8-5-7;;/h8H,2-6H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEBNAXUEZUSVIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(C1)CNC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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